N-cyclohexyl-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
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Overview
Description
N-cyclohexyl-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized by reacting appropriate precursors under specific conditions. For instance, 5-methyl-4-propyl-1,2,4-triazole can be prepared by cyclization of suitable hydrazine derivatives with carbon disulfide.
Thioether Formation: The triazole derivative is then reacted with a suitable thiol compound to form the sulfanyl group.
Acetamide Formation: The final step involves the reaction of the sulfanyl-triazole intermediate with cyclohexylamine and acetic anhydride to form the desired acetamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted acetamides.
Scientific Research Applications
N-cyclohexyl-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antifungal, antibacterial, and anticancer agent.
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It is used in research to understand its interactions with biological molecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or disrupt cellular membranes. The triazole ring is known to interact with metal ions and proteins, which can lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide
- N-cyclopropyl-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
Uniqueness
N-cyclohexyl-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is unique due to its specific structural features, such as the cyclohexyl group and the sulfanyl linkage. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-cyclohexyl-2-[(5-methyl-4-propyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4OS/c1-3-9-18-11(2)16-17-14(18)20-10-13(19)15-12-7-5-4-6-8-12/h12H,3-10H2,1-2H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSEYMEUJHGTXJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NN=C1SCC(=O)NC2CCCCC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49724586 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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